2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-(4-methylpiperazin-1-YL)pyrimidine
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Overview
Description
2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-(4-methylpiperazin-1-YL)pyrimidine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a 4-methylpiperazin-1-yl group and a 4-fluorophenylmethylsulfanyl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-(4-methylpiperazin-1-YL)pyrimidine typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzyl isothiocyanate. This intermediate is then reacted with 4-methylpiperazine to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. Additionally, the use of automated reactors and continuous flow chemistry can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-(4-methylpiperazin-1-YL)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce new functional groups onto the fluorophenyl ring .
Scientific Research Applications
2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-(4-methylpiperazin-1-YL)pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-(4-methylpiperazin-1-YL)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid
- 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone .
Uniqueness
What sets 2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-(4-methylpiperazin-1-YL)pyrimidine apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H19FN4S |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-4-(4-methylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C16H19FN4S/c1-20-8-10-21(11-9-20)15-6-7-18-16(19-15)22-12-13-2-4-14(17)5-3-13/h2-7H,8-12H2,1H3 |
InChI Key |
OFVDHQNFMANEOD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC=C2)SCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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